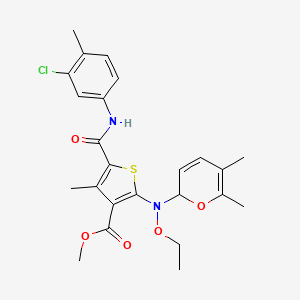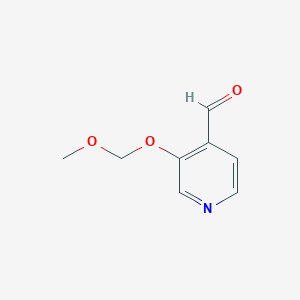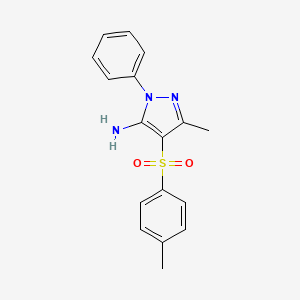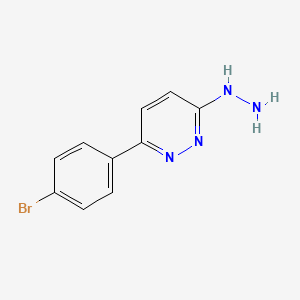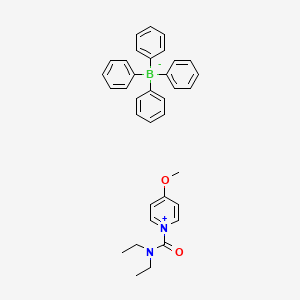
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium ion with a tetraphenylborate anion
準備方法
The synthesis of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-4-methoxypyridine with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under ambient conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields.
科学的研究の応用
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:
Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part, leading to variations in their chemical properties and applications.
Pyridinium salts: These compounds have a pyridinium ion similar to 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium but differ in the substituents attached to the pyridine ring.
特性
分子式 |
C35H37BN2O2 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC名 |
N,N-diethyl-4-methoxypyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-8-6-10(15-3)7-9-13/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1 |
InChIキー |
NWHIILWDTYZIBX-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


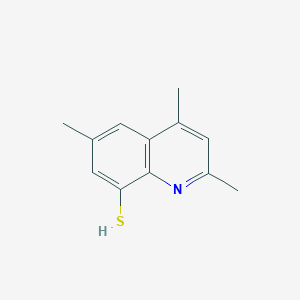
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)
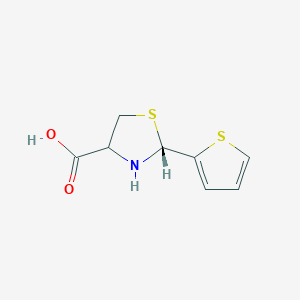
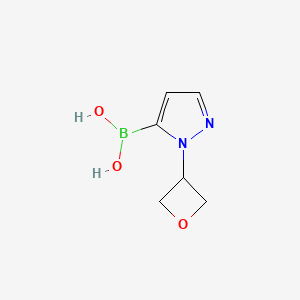
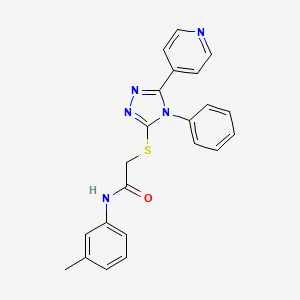

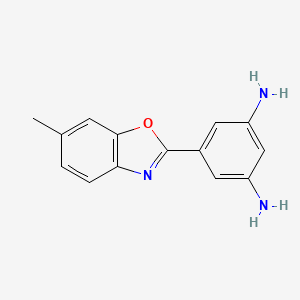
![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)
